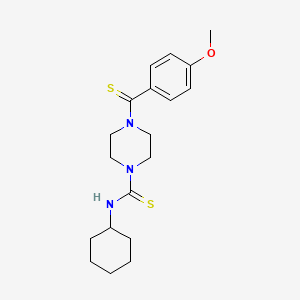

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide

Description

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a piperazine-1-carbothioamide derivative featuring a cyclohexyl group at the N-terminal and a 4-methoxybenzenecarbothioyl substituent at the 4-position of the piperazine ring.

Properties

IUPAC Name |

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3OS2/c1-23-17-9-7-15(8-10-17)18(24)21-11-13-22(14-12-21)19(25)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCZBYUMUJEGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring. The cyclohexyl group is introduced through a nucleophilic substitution reaction, while the methoxybenzenecarbothioyl group is added via a thioamide formation reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of piperazine-1-carbothioamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Molecular Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound may enhance solubility compared to electron-withdrawing substituents (e.g., chloro, trifluoromethyl) seen in analogs like compound 36 (N-(4,6-dimethylpyridin-2-yl)-4-(3-methoxy-5-(trifluoromethyl)phenyl)piperazine-1-carbothioamide) .

Insights for the Target Compound :

Analytical Data Comparison

Table 3: Analytical Profiles of Selected Compounds

Notable Trends:

- Methoxy-substituted analogs (e.g., compound 36) exhibit longer LC-MS retention times than chloro derivatives, suggesting increased hydrophobicity .

- Aromatic protons in the target compound’s 4-methoxybenzoylthio group would likely resonate near δ 7.6, distinct from pyridinyl or dioxolane signals in analogs .

Biological Activity

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a compound that has attracted attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C18H26N2O2S2

- CAS Number : 887197-44-6

This structure includes a piperazine ring, which is known for its diverse biological activities, and a methoxy group that may influence its pharmacological properties.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibitory activity against several types of cancer cells, including:

- Liver Cancer : HUH7, HEPG2

- Breast Cancer : MCF7, T47D

- Colon Cancer : HCT116

- Endometrial Cancer : MFE-296

In vitro assays showed that the compound induces apoptosis in these cell lines, suggesting a mechanism of action that involves programmed cell death .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it has been observed to:

- Inhibit the proliferation of cancer cells through cell cycle arrest.

- Induce oxidative stress leading to apoptosis.

These findings align with similar compounds in the piperazine class, which often exhibit anticancer properties through comparable mechanisms .

Study 1: In Vitro Efficacy

A study assessed the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined for each cell line, providing insight into its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HUH7 | 15 |

| MCF7 | 10 |

| HCT116 | 20 |

| MFE-296 | 12 |

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with the compound led to an increase in markers associated with apoptosis (e.g., cleaved caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2). These findings suggest that this compound may activate apoptotic pathways effectively in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.